molecular formula C12H25N3O B7987001 N-[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide

N-[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide

Cat. No.: B7987001
M. Wt: 227.35 g/mol
InChI Key: GPMVSXCFDHSJSY-GFCCVEGCSA-N
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Description

N-[®-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring substituted with an aminoethyl group and an isopropylacetamide moiety, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[®-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via reductive amination, where the piperidine ring is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride.

    Attachment of the Isopropylacetamide Moiety: The final step involves the acylation of the amino group with isopropylacetyl chloride under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of N-[®-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[®-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperidine ring or the acetamide moiety are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alkane derivatives. Substitution reactions can result in various substituted piperidine or acetamide derivatives.

Scientific Research Applications

N-[®-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a ligand for biological receptors and its role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-[®-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist for certain receptors, modulating their activity and influencing downstream signaling pathways. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • N-[®-1-(2-Amino-ethyl)-piperidin-3-yl]-N-methyl-acetamide
  • N-[®-1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide
  • N-[®-1-(2-Amino-ethyl)-piperidin-3-yl]-N-propyl-acetamide

Uniqueness

N-[®-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the isopropyl group may enhance its lipophilicity and membrane permeability, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(3R)-1-(2-aminoethyl)piperidin-3-yl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O/c1-10(2)15(11(3)16)12-5-4-7-14(9-12)8-6-13/h10,12H,4-9,13H2,1-3H3/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMVSXCFDHSJSY-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCN(C1)CCN)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@@H]1CCCN(C1)CCN)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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